4-(4-Iodo-1-methyl-1H-pyrazol-5-YL)-N-isopropylpyrimidin-2-amine
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Overview
Description
4-(4-Iodo-1-methyl-1H-pyrazol-5-YL)-N-isopropylpyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an iodine atom at the 4th position of the pyrazole ring, a methyl group at the 1st position, and an isopropyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodo-1-methyl-1H-pyrazol-5-YL)-N-isopropylpyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors to form the pyrazole ring with an iodine atom at the 4th position and a methyl group at the 1st position.
Attachment of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable pyrimidine derivative under specific conditions to form the desired compound.
Introduction of the isopropyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Iodo-1-methyl-1H-pyrazol-5-YL)-N-isopropylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the iodine atom or reduce other functional groups.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield deiodinated compounds, and substitution may yield derivatives with different functional groups.
Scientific Research Applications
4-(4-Iodo-1-methyl-1H-pyrazol-5-YL)-N-isopropylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-(4-Iodo-1-methyl-1H-pyrazol-5-YL)-N-isopropylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The iodine atom and other functional groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine
- 4-Iodo-1-methyl-1H-pyrazol-5-yl)methanol
- 4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride
Uniqueness
4-(4-Iodo-1-methyl-1H-pyrazol-5-YL)-N-isopropylpyrimidin-2-amine is unique due to the presence of both the pyrazole and pyrimidine rings, along with the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H14IN5 |
---|---|
Molecular Weight |
343.17 g/mol |
IUPAC Name |
4-(4-iodo-2-methylpyrazol-3-yl)-N-propan-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C11H14IN5/c1-7(2)15-11-13-5-4-9(16-11)10-8(12)6-14-17(10)3/h4-7H,1-3H3,(H,13,15,16) |
InChI Key |
VPBVDJBGLPUFPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC=CC(=N1)C2=C(C=NN2C)I |
Origin of Product |
United States |
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